Triethyl(silane-d)

Overview

Description

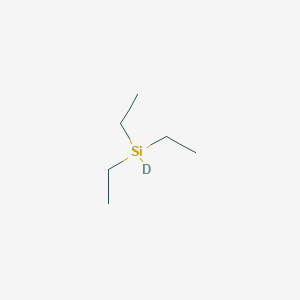

Triethyl(silane-d) (CAS 1631-33-0) is a deuterated derivative of triethylsilane, where one hydrogen atom in the Si-H bond is replaced by deuterium. This isotopic substitution imparts distinct physicochemical properties, particularly in nuclear magnetic resonance (NMR) spectroscopy, where its Si-D bond minimizes background interference, enabling precise structural analysis of target molecules . The compound is widely utilized as a deuterated solvent, reducing agent, and internal standard in organosilicon chemistry and reaction mechanism studies. Its stable Si-C bonds and hydride-donating capabilities further enhance its utility in synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethyl(silane-d) typically involves the reaction between triethylchlorosilane and a reducing agent. One common method employs lithium aluminum deuteride (LiAlD₄), which reduces triethylchlorosilane to triethyl(silane-d) while liberating aluminum chloride and deuterium gas . The reaction conditions must be carefully controlled to ensure high yields and purity levels.

Industrial Production Methods: In industrial settings, the production of triethyl(silane-d) follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that allow precise control over temperature, pressure, and reactant concentrations to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Triethyl(silane-d) undergoes various chemical reactions, primarily due to the reactive Si-D bond. These reactions include:

Reduction: Triethyl(silane-d) acts as a reducing agent, transferring deuterium to other molecules.

Hydrosilylation: The Si-D bond can participate in hydrosilylation reactions, adding across double bonds in alkenes and alkynes.

Substitution: Triethyl(silane-d) can undergo substitution reactions where the deuterium atom is replaced by other functional groups.

Common Reagents and Conditions:

Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reduction of carbonyl compounds with triethyl(silane-d) yields deuterated alcohols .

Scientific Research Applications

Organic Synthesis

Triethyl(silane-d) is extensively employed as a reducing agent in organic synthesis. Its Si-D bond allows it to participate in various reactions:

- Reduction Reactions : It effectively transfers deuterium to other molecules, facilitating the reduction of carbonyl compounds and alkenes.

- Hydrosilylation : The Si-D bond can add across double bonds in alkenes and alkynes, forming new silicon-containing compounds.

Case Study : A study demonstrated the successful reductive amination of ketones using triethyl(silane-d) under mild conditions, yielding high chemical yields of secondary and tertiary amines .

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Reduction | Ketone to amine | 85 |

| Hydrosilylation | Alkene to silane | 90 |

| Etherification | Carbonyl compound to ether | 80 |

Biological Research

In biological contexts, triethyl(silane-d) is utilized to study metabolic pathways:

- Metabolic Tracing : Deuterated compounds help trace biochemical pathways by incorporating deuterium into biomolecules.

- Enzyme Mechanisms : It aids in elucidating enzyme mechanisms by providing insights into reaction dynamics.

Case Study : Research involving triethyl(silane-d) revealed its role in studying enzyme-catalyzed reactions, where the presence of deuterium allowed for precise tracking of reaction intermediates .

Pharmaceutical Development

Deuterated compounds like triethyl(silane-d) are crucial in drug development:

- Improved Pharmacokinetics : Deuteration can enhance the stability and efficacy of pharmaceutical compounds.

- NMR Studies : Its use as an internal standard in NMR spectroscopy facilitates the analysis of drug interactions.

Case Study : A pharmaceutical study highlighted how incorporating deuterium into drug candidates improved metabolic stability, leading to enhanced therapeutic effects .

Industrial Applications

In industrial settings, triethyl(silane-d) finds applications in:

- Silicon-based Materials : It is used in the production of silicon-containing polymers and ceramics.

- Advanced Composites : The compound contributes to developing coatings and electronic materials.

Comparative Analysis of Triethyl(silane-d) vs. Triethylsilane

| Property | Triethylsilane | Triethyl(silane-d) |

|---|---|---|

| Reactivity | High | Moderate |

| NMR Background Signals | Higher | Lower |

| Reducing Agent Efficiency | Standard | Enhanced |

| Stability | Moderate | High |

Mechanism of Action

The primary mechanism by which triethyl(silane-d) exerts its effects is through the reactive Si-D bond. This bond acts as a deuterium donor in various reactions. For example, in reduction reactions, the Si-D bond breaks, transferring the deuterium atom to the target molecule, thereby reducing it . This mechanism is crucial for the compound’s role as a reducing agent and hydride source.

Comparison with Similar Compounds

Triethylsilane (Non-Deuterated)

The non-deuterated counterpart, triethylsilane (C₆H₁₆Si), shares structural similarities but exhibits key differences:

- Reactivity : The Si-H bond in triethylsilane is more reactive than the Si-D bond in Triethyl(silane-d) due to deuterium’s higher bond dissociation energy, leading to slower reaction kinetics in hydride transfer processes .

- Applications : Triethylsilane is primarily employed as a reducing agent in organic synthesis (e.g., deprotection of tert-butyl carbamates), whereas Triethyl(silane-d) is favored in NMR studies for its deuterium-induced signal clarity .

Trimethylsilane

Trimethylsilane (C₃H₁₀Si, CAS 993-07-7) differs in alkyl substituents and steric profile:

- Molecular Weight : Lower molecular weight (74.20 g/mol vs. ~117.1 g/mol for Triethyl(silane-d)) contributes to higher volatility .

- Reactivity : Reduced steric hindrance from methyl groups enhances its reactivity in nucleophilic substitutions compared to bulkier triethyl derivatives .

Triethyl Trifluorovinylsilane

Triethyl trifluorovinylsilane ((C₂H₅)₃SiCF=CF₂) features a trifluorovinyl group, enabling unique reactivity:

- Applications : Primarily used in fluorocarbon synthesis, contrasting with Triethyl(silane-d)’s role in deuterium-labeled reactions .

Phenylsilane

Phenylsilane (C₆H₅SiH₃) incorporates aromatic substituents, conferring distinct stability and electronic effects:

- Stability : The phenyl group enhances thermal stability but reduces hydride-donating capacity compared to aliphatic triethyl derivatives .

- Applications : Used in materials science for surface functionalization, unlike Triethyl(silane-d)’s focus on spectroscopic and mechanistic studies .

Data Tables

Table 1: Key Properties of Triethyl(silane-d) and Structural Analogues

Detailed Research Findings

- NMR Utility: Triethyl(silane-d) eliminates proton-induced noise in NMR spectra, making it indispensable for studying silicon-mediated reaction pathways . For example, its use as an internal standard in deuterated solvents ensures accurate quantification of analyte signals .

- Isotope Effects : Kinetic studies reveal that Si-D bonds in Triethyl(silane-d) exhibit a 5–10% slower reaction rate in hydride transfers compared to Si-H bonds in triethylsilane, a critical consideration in mechanistic investigations .

- Synthetic Contrasts: While triethyl trifluorovinylsilane facilitates fluorocarbon synthesis via organolithium reactions , Triethyl(silane-d) is preferred in deuterium-labeling experiments to trace hydride migration pathways .

Biological Activity

Triethyl(silane-d), a deuterated form of triethyl silane, has garnered attention in organic synthesis due to its unique properties and biological applications. This article explores the compound's biological activity, synthesis, and its role in various chemical reactions, supported by data tables and case studies.

Overview of Triethyl(silane-d)

Triethyl silane (Et₃SiH) is a colorless, flammable liquid with a molecular formula of C₆H₁₆Si. It is widely used as a reducing agent in organic chemistry due to its reactive Si-H bond, which facilitates hydrogen transfer in reduction reactions. The deuterated variant, triethyl(silane-d), incorporates deuterium atoms, enhancing its utility in specific applications such as isotope labeling and mechanistic studies.

1. Reducing Agent in Organic Synthesis

Triethyl(silane-d) is primarily utilized as a reducing agent in the synthesis of biologically active compounds. Its ability to donate hydrogen makes it essential in the reduction of various functional groups, including carbonyls and imines. For instance, in the synthesis of amines from ynamides, triethyl(silane-d) has shown significant efficiency:

- Case Study : A study demonstrated that using triethyl(silane-d) with triflic acid resulted in an 84% yield of the desired amine product from a model substrate .

2. Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of nucleosides and other bioactive molecules. The Et₃SiH/I₂ reagent system has been particularly effective for N-glycosidation reactions, crucial for nucleoside synthesis.

- Research Findings : The use of triethyl silane in conjunction with iodine facilitated high-yield reactions for synthesizing nucleosides like apricitabine, an investigational drug for HIV treatment .

The mechanism by which triethyl(silane-d) acts as a reducing agent involves the cleavage of the Si-H bond to release hydrogen atoms. This process allows it to reduce various substrates effectively:

This reaction highlights its role in converting carbonyl compounds into alcohols, which is fundamental in organic synthesis.

Table 1: Summary of Biological Activities

| Activity | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Reduction of Ynamides | Amine Product | 84 | Triethyl(silane-d) + Triflic Acid |

| N-Glycosidation | Apricitabine | >95 | Et₃SiH/I₂ System |

| Hydrosilation | Ketones | Quantitative | Various Silanes |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Triethyl(silane-d) critical for its application in deuterium-labeling experiments?

- Methodological Answer : Key properties include vapor pressure (5.0 mmHg at 25°C), molecular formula (C₆H₁₅DSi), and isotopic purity. These parameters influence reaction efficiency and safety protocols. Researchers should consult PubChem and EPA DSSTox databases for validated spectral data (e.g., NMR, IR) to confirm structural integrity .

Q. What safety protocols are mandatory when handling Triethyl(silane-d) in air-sensitive reactions?

- Methodological Answer : Use inert atmospheres (argon/gloveboxes), conduct risk assessments using ATSDR guidelines, and monitor flammability thresholds. Safety Data Sheets (SDS) emphasize fume hood use, PPE (nitrile gloves, goggles), and spill containment with sand or vermiculite .

Advanced Research Questions

Q. How can isotopic purity (>99% deuterium) in Triethyl(silane-d) be validated to prevent experimental artifacts in kinetic isotope effect studies?

- Methodological Answer : Combine mass spectrometry (MS) with deuterium NMR (²H NMR) to quantify isotopic enrichment. Cross-validate results using gas chromatography (GC) coupled with flame ionization detection (FID). Triangulation of methods reduces uncertainty from instrumental drift .

Q. What synthetic strategies resolve contradictions in reported catalytic efficiencies of Triethyl(silane-d) in asymmetric hydrosilylation?

- Methodological Answer : Systematically vary ligands (e.g., chiral phosphines) and reaction conditions (temperature, solvent polarity). Use Design of Experiments (DoE) to isolate variables. Compare kinetic data (e.g., turnover frequencies) across peer-reviewed studies to identify outliers or methodological biases .

Q. How does solvent coordination strength influence the reductive stability of Triethyl(silane-d) in transition-metal-catalyzed reactions?

- Methodological Answer : Employ UV-Vis spectroscopy to monitor ligand exchange dynamics. Correlate solvent donor numbers (DN) with reaction rates using linear free-energy relationships (LFER). For example, dichloromethane (DN = 0) minimizes side reactions vs. tetrahydrofuran (DN = 20) .

Q. What mechanistic insights can be gained from kinetic profiling of Triethyl(silane-d) in radical chain-transfer reactions?

- Methodological Answer : Use stopped-flow techniques with EPR spectroscopy to track radical intermediates. Compare Arrhenius plots under varying initiator concentrations (e.g., AIBN). Isotopic labeling (D vs. H) clarifies rate-determining steps in hydrogen/deuterium abstraction .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in calorimetric studies of Triethyl(silane-d)’s exothermic decomposition?

- Methodological Answer : Standardize DSC (Differential Scanning Calorimetry) protocols with controlled heating rates (1–10°C/min) and replicate trials. Publish raw data (appended) to allow meta-analysis of thermal runaway thresholds .

Q. What statistical frameworks are optimal for analyzing batch-to-batch variability in Triethyl(silane-d) synthesis?

- Methodological Answer : Apply ANOVA to compare yields and purity across batches. Include control charts (e.g., Shewhart charts) for real-time process monitoring. Report confidence intervals (95% CI) to quantify uncertainty .

Q. Literature & Synthesis Guidance

Q. How should researchers address gaps in published routes for large-scale deuteration of Triethyl(silane-d)?

- Methodological Answer : Retro-synthetic analysis using AI-powered tools (e.g., Reaxys) identifies underutilized precursors like chlorosilanes. Optimize quenching steps to minimize deuterium loss, and validate scalability via pilot reactors .

Q. What criteria define high-quality literature for benchmarking Triethyl(silane-d) applications?

Properties

IUPAC Name |

deuterio(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLNPVMDITEJU-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450711 | |

| Record name | Triethyl(silane-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-33-0 | |

| Record name | Triethylsilane-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl(silane-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1631-33-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.